molecular formula C15H15N5O B2431840 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2198296-61-4

3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2431840
CAS No.: 2198296-61-4
M. Wt: 281.319
InChI Key: ATNIVDOCAQNRHR-UHFFFAOYSA-N
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Description

The compound “3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The piperidine ring is further attached to a benzonitrile group, which consists of a benzene ring attached to a nitrile group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectral data . The InChI code for a similar compound, 4-(2H-1,2,3-Triazol-2-yl)piperidine, is 1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 4-(2H-1,2,3-Triazol-2-yl)piperidine is 152.2 , and the molecular weight of 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride is 188.66 .

Scientific Research Applications

Triazine Scaffold and Biological Significance

Triazines are a class of heterocyclic compounds significant in medicinal chemistry due to their wide spectrum of biological activities. These compounds, including triazoles, exhibit a broad range of pharmacological properties such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. The triazine nucleus, due to its versatile chemistry and biological significance, serves as an essential core for developing future drugs, highlighting the relevance of 3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzonitrile in scientific research applications (Verma, Sinha, & Bansal, 2019).

Piperazine Derivatives and Therapeutic Uses

Piperazine, a six-membered nitrogen-containing heterocycle, is foundational in designing drugs with diverse therapeutic applications, including CNS agents, anticancer, cardio-protective agents, and antiviral therapies. Piperazine derivatives, by virtue of their chemical structure, allow for significant variability in medicinal potential, underscoring the scientific interest in compounds like this compound (Rathi, Syed, Shin, & Patel, 2016).

Advances in Triazole Synthesis and Applications

1,2,3-Triazoles, due to their aromatic stability and significant biological activities, have attracted attention for their eco-friendly synthesis methods. The synthesis of triazoles through eco-friendly procedures highlights the importance of compounds like this compound in developing new drugs and applications in various scientific fields, including pharmaceutical chemistry and material science (de Souza et al., 2019).

Environmental and Catalytic Applications

Nitrogen-doped porous polymers, including those based on triazine structures, are significant for CO2 capture and conversion, demonstrating the environmental applications of compounds with triazine and triazole scaffolds. The development of such materials for enhanced gas separation and CO2 sequestration further underscores the versatility and applicability of this compound in addressing environmental challenges (Mukhtar et al., 2020).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, the antibacterial and antifungal activities of similar compounds were compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .

Safety and Hazards

The safety information for similar compounds has been provided. For instance, the safety information for 4-(2H-1,2,3-Triazol-2-yl)piperidine includes a warning signal word and hazard statements H302, H315, H319, H335 . Similarly, the safety information for 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride also includes a warning signal word and hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the study of similar compounds have been suggested. For instance, 1,2,3-triazole derivatives have been highlighted for their potent antiviral activity profile, and it has been suggested that they can be useful for the future of clinical research to develop more potent and effective antiviral agents . Similarly, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

3-[4-(triazol-2-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-8-4-14(5-9-19)20-17-6-7-18-20/h1-3,6-7,10,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNIVDOCAQNRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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